molecular formula C12H22N4 B3014573 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine CAS No. 1082913-17-4

2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine

Cat. No.: B3014573
CAS No.: 1082913-17-4
M. Wt: 222.336
InChI Key: BJWWHKRWVXKIDI-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine is a synthetic organic compound that features a pyrrole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling Reaction: The final step involves coupling the pyrrole and piperazine rings through a nucleophilic substitution reaction, often using a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and amines, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Secondary amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in biochemical assays to study receptor-ligand interactions.

    Industry: It is explored for its potential use in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-pyrrol-2-yl)ethanamine: Lacks the piperazine ring, making it less versatile in receptor binding.

    2-(4-methylpiperazin-1-yl)ethanamine: Lacks the pyrrole ring, reducing its potential for certain biochemical interactions.

Uniqueness

2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine is unique due to the presence of both the pyrrole and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-14-6-8-16(9-7-14)12(10-13)11-4-3-5-15(11)2/h3-5,12H,6-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWWHKRWVXKIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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